molecular formula C14H19NO5 B12424780 Trimetozine-d8

Trimetozine-d8

Cat. No.: B12424780
M. Wt: 289.35 g/mol
InChI Key: XWVOEFLBOSSYGM-DUSUNJSHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimetozine-d8 involves the incorporation of deuterium atoms into the trimetozine molecule. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a deuterated solvent . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous liquid-liquid extraction processes to purify the compound from its impurities . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trimetozine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimetozine-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biochemical processes .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

289.35 g/mol

IUPAC Name

(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2

InChI Key

XWVOEFLBOSSYGM-DUSUNJSHSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

Origin of Product

United States

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